4-Bromo-3-(trifluoromethyl)benzoic acid
Overview
Description
4-Bromo-3-(trifluoromethyl)benzoic acid is an organic compound with the molecular formula C8H4BrF3O2. It is a white to light yellow powder or crystalline solid with a melting point of approximately 183°C . This compound is notable for its bromine and trifluoromethyl functional groups, which impart unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method for synthesizing 4-Bromo-3-(trifluoromethyl)benzoic acid involves the bromination of 3-(trifluoromethyl)benzoic acid. This reaction typically uses bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum chloride . The reaction is carried out under controlled conditions to ensure selective bromination at the desired position on the aromatic ring.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale bromination processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques, such as recrystallization and chromatography, ensures the efficient production of high-purity product .
Chemical Reactions Analysis
Types of Reactions
4-Bromo-3-(trifluoromethyl)benzoic acid undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Reduction Reactions: The carboxylic acid group can be reduced to an alcohol or an aldehyde using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation Reactions: The compound can undergo oxidation to form derivatives such as esters or anhydrides.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents (e.g., dimethylformamide) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether is a typical reducing agent.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions are used.
Major Products Formed
Substitution: Products include 4-azido-3-(trifluoromethyl)benzoic acid and 4-thiocyanato-3-(trifluoromethyl)benzoic acid.
Reduction: Products include 4-bromo-3-(trifluoromethyl)benzyl alcohol and 4-bromo-3-(trifluoromethyl)benzaldehyde.
Oxidation: Products include 4-bromo-3-(trifluoromethyl)benzoic anhydride and 4-bromo-3-(trifluoromethyl)benzoate esters.
Scientific Research Applications
4-Bromo-3-(trifluoromethyl)benzoic acid has a wide range of applications in scientific research:
Biology: The compound is used in the study of enzyme inhibitors and as a probe in biochemical assays.
Mechanism of Action
The mechanism of action of 4-Bromo-3-(trifluoromethyl)benzoic acid involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, allowing it to effectively interact with biological membranes and proteins . The bromine atom can participate in halogen bonding, influencing the compound’s binding affinity to target molecules. These interactions can modulate enzyme activity, receptor binding, and signal transduction pathways, leading to various biological effects .
Comparison with Similar Compounds
4-Bromo-3-(trifluoromethyl)benzoic acid can be compared with other similar compounds, such as:
- 4-Bromo-2-(trifluoromethyl)benzoic acid
- 4-Bromo-3-(trifluoromethyl)benzaldehyde
- 4-(Trifluoromethyl)benzoic acid
Uniqueness
The presence of both bromine and trifluoromethyl groups in this compound imparts unique reactivity and properties compared to its analogs. The trifluoromethyl group enhances the compound’s electron-withdrawing ability, while the bromine atom provides a site for further functionalization through substitution reactions .
By understanding the synthesis, reactivity, applications, and mechanism of action of this compound, researchers can leverage its unique properties for various scientific and industrial purposes.
Properties
IUPAC Name |
4-bromo-3-(trifluoromethyl)benzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4BrF3O2/c9-6-2-1-4(7(13)14)3-5(6)8(10,11)12/h1-3H,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GPBPFDPENZHCPR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(=O)O)C(F)(F)F)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4BrF3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.01 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
161622-14-6 | |
Record name | 4-Bromo-3-(trifluoromethyl)benzoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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